beta-Aminopropionitrile fumarate
CAS No.: 1119-28-4
Cat. No.: VC20934566
Molecular Formula: C7H10N2O4
Molecular Weight: 186.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1119-28-4 |
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Molecular Formula | C7H10N2O4 |
Molecular Weight | 186.17 g/mol |
IUPAC Name | 3-aminopropanenitrile;(E)-but-2-enedioic acid |
Standard InChI | InChI=1S/C4H4O4.C3H6N2/c5-3(6)1-2-4(7)8;4-2-1-3-5/h1-2H,(H,5,6)(H,7,8);1-2,4H2/b2-1+; |
Standard InChI Key | NYPGBHKJFKQTIY-TYYBGVCCSA-N |
Isomeric SMILES | C(CN)C#N.C(=C/C(=O)O)\C(=O)O |
SMILES | C(CN)C#N.C(=CC(=O)O)C(=O)O |
Canonical SMILES | C(CN)C#N.C(=CC(=O)O)C(=O)O |
Chemical Structure and Properties
Beta-Aminopropionitrile fumarate is a salt composed of beta-aminopropionitrile (BAPN) and fumaric acid, with the molecular formula C7H10N2O4 and a molecular weight of 186.17 g/mol . The compound consists of 3-aminopropanenitrile combined with (E)-but-2-enedioic acid (fumaric acid) . It is identified by several CAS registry numbers, including 352-96-5 and 1119-28-4, and is also known by synonyms such as 3-aminopropanenitrile fumarate .
Chemical Identifiers and Nomenclature
The chemical structure of beta-aminopropionitrile fumarate features a nitrile group (-C≡N) attached to a propyl chain with an amino group (-NH2) at position 3, combined with fumaric acid . Its IUPAC name is 3-aminopropanenitrile;(E)-but-2-enedioic acid, and it has the InChIKey NYPGBHKJFKQTIY-TYYBGVCCSA-N . The compound exists as a stable salt under standard laboratory conditions.
Physical Properties
Beta-Aminopropionitrile fumarate typically appears as a crystalline solid with specific physical characteristics that facilitate its use in laboratory settings. The development of highly purified BAPN fumarate has been essential for minimizing toxic and hypersensitivity reactions compared to earlier, less refined preparations .
Biological Mechanism of Action
Inhibition of Lysyl Oxidase
Beta-Aminopropionitrile fumarate functions primarily as a pharmacological inhibitor of lysyl oxidase (LOX) and LOX-like proteins (LOXLs) . These enzymes play crucial roles in the cross-linking of collagen and elastin fibers, which are essential structural components of the extracellular matrix in various tissues, particularly blood vessels and skin.
Effects on Collagen Cross-linking
By inhibiting LOX activity, BAPN prevents the formation of covalent cross-links between collagen molecules, leading to reduced mechanical stability of connective tissues . This mechanism results in increased cold saline-extractable and acid-extractable collagen in scar tissue, as observed in human studies . The inhibition of collagen cross-linking significantly reduces the breaking strength of newly synthesized connective tissue, which has implications for tissue integrity and function .
Impact on Tissue Remodeling
Experimental Applications in Animal Models
Aortopathy Models
BAPN has been extensively used to develop experimental models of aortic disease, providing valuable insights into the pathogenesis of conditions like aortic aneurysms and dissections . When administered to mice in drinking water at concentrations ranging from 0.1% to 0.5% (wt/vol), it promotes distinct aortopathies with varying severity depending on dosage, duration, and animal characteristics .
Dose-Response Relationships
Research has established clear dose-response relationships for BAPN-induced aortopathies in mice. The following table summarizes findings from a 12-week administration study in 3-week-old male C57BL/6J mice:
Region-Specific Pathologies
One of the most intriguing aspects of BAPN-induced aortopathies is the regional heterogeneity of pathological features within the aortic tree. Research has demonstrated distinct pathologies between the ascending and descending thoracic aortic regions:
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Ascending aorta: Characterized by luminal dilatation and elastic fiber disruption throughout the media, with infrequent false lumen formation .
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Descending thoracic aorta: Frequently exhibits dissections with false lumen formation, collagen deposition, and remodeling of the wall surrounding the false lumen . Cells surrounding the false lumen are predominantly positive for α-smooth muscle actin (α-SMA) .
Influence of Animal Characteristics
The effects of BAPN administration vary significantly based on several animal characteristics:
Mouse Strain
Different mouse strains exhibit varying susceptibility to BAPN-induced aortopathies. While C57BL/6J and C57BL/6N strains show similar high rates of aortic rupture when administered 0.5% BAPN, FVB mice are notably resistant, failing to develop aortic rupture even after 12 weeks of treatment . B6/129SF1 and 129X1 strains demonstrate intermediate susceptibility .
Sex
Research indicates no apparent differences in BAPN-induced aortic rupture between male and female mice . Both sexes administered BAPN at a young age develop significantly larger luminal diameters in the ascending aorta compared to control groups .
Human Studies and Clinical Applications
Urethral Stricture Treatment
Clinical research has explored the potential therapeutic applications of BAPN in humans. In a study involving patients with posterior urethral strictures, BAPN was administered at a dose of 1 gram per day for twenty-one days in conjunction with urethral dilatation . This treatment regimen showed promising effects on scar tissue remodeling.
Effects on Human Connective Tissue
Human studies have demonstrated that BAPN administration at 1 gram daily for twenty-one days increases cold saline-extractable and acid-extractable collagen in proplast sponge-collected and dermal scar tissue . This effect is comparable to that reported with higher doses of 3 to 5 grams daily, suggesting efficacy even at lower doses . BAPN treatment significantly reduced the breaking strength of newly synthesized connective tissue in human subjects, consistent with its mechanism of inhibiting collagen cross-linking .
Molecular and Cellular Effects
Matrix Metalloproteinase Activity
Matrix metalloproteinases (MMPs) play important roles in extracellular matrix remodeling and have been implicated in aortopathy development. Studies have found that while MMP9 is minimally abundant in both aortic regions following BAPN administration, the active/latent MMP2 ratio in the descending thoracic region is higher than in the ascending aortic region . This differential MMP2 activity may contribute to the regional specificity of BAPN-induced pathologies.
Research Applications and Future Directions
As a Tool for Studying Aortopathies
Beta-Aminopropionitrile fumarate serves as a valuable research tool for investigating the pathogenesis of aortic diseases. By inducing controlled aortopathies in animal models, researchers can study disease progression, identify potential therapeutic targets, and test novel interventions . The compound's ability to generate region-specific pathologies makes it particularly useful for understanding the heterogeneous nature of aortic diseases.
Limitations and Considerations
Despite its research utility, several limitations should be considered when using BAPN:
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The effects of BAPN are highly dependent on experimental conditions, including dosage, duration, animal strain, age, and sex .
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The mechanisms underlying regional specificity of BAPN-induced pathologies remain incompletely understood .
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Translation of findings from animal models to human applications requires careful consideration of species differences in collagen metabolism and tissue architecture.
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